molecular formula C24H9F3S3 B12115761 3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene

3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene

Cat. No.: B12115761
M. Wt: 450.5 g/mol
InChI Key: PZEHBNBPVPHUGX-UHFFFAOYSA-N
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Description

3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene is a complex organic compound characterized by the presence of trifluoromethyl groups and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alkenes.

Scientific Research Applications

3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene involves its interaction with specific molecular targets. The trifluoromethyl groups and thiophene rings can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene is unique due to its combination of trifluoromethyl groups and thiophene rings, which confer distinct electronic and steric properties. These features make it a valuable compound for designing new materials and exploring novel chemical reactivity.

Properties

Molecular Formula

C24H9F3S3

Molecular Weight

450.5 g/mol

IUPAC Name

3-[2-[2,4,6-trifluoro-3,5-bis(2-thiophen-3-ylethynyl)phenyl]ethynyl]thiophene

InChI

InChI=1S/C24H9F3S3/c25-22-19(4-1-16-7-10-28-13-16)23(26)21(6-3-18-9-12-30-15-18)24(27)20(22)5-2-17-8-11-29-14-17/h7-15H

InChI Key

PZEHBNBPVPHUGX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C#CC2=C(C(=C(C(=C2F)C#CC3=CSC=C3)F)C#CC4=CSC=C4)F

Origin of Product

United States

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